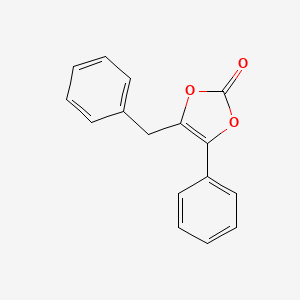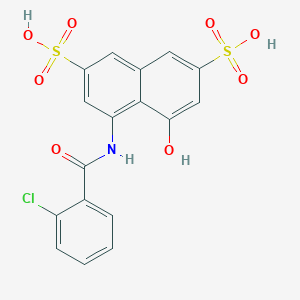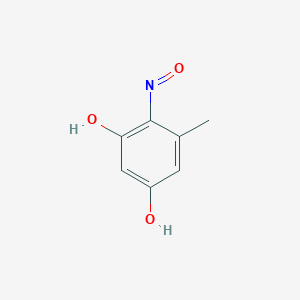
Acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol is a complex organic compound with a unique structure that combines the properties of acetic acid and a substituted naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol typically involves multiple steps. One common method is the Friedel-Crafts acylation reaction, where an aromatic substrate reacts with an acid chloride in the presence of an aluminum chloride catalyst . This reaction introduces an acyl group into the aromatic ring through an electrophilic aromatic substitution mechanism.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biochemical pathways and interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through the formation of intermediates that participate in various biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloro-2,3,4-trimethoxynaphthalene: Similar in structure but lacks the acetic acid moiety.
2,3,4-trimethoxynaphthalen-1-ol: Similar but without the chlorine substitution.
Acetic acid;2,3,4-trimethoxynaphthalen-1-ol: Similar but without the chlorine substitution.
Uniqueness
Acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both acetic acid and a substituted naphthalene ring allows for diverse applications and interactions in various chemical and biological systems.
Eigenschaften
| 110033-09-5 | |
Molekularformel |
C15H17ClO6 |
Molekulargewicht |
328.74 g/mol |
IUPAC-Name |
acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol |
InChI |
InChI=1S/C13H13ClO4.C2H4O2/c1-16-11-9-6-7(14)4-5-8(9)10(15)12(17-2)13(11)18-3;1-2(3)4/h4-6,15H,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
HPFRPYFFDRINSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.COC1=C(C(=C(C2=C1C=C(C=C2)Cl)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B14310295.png)
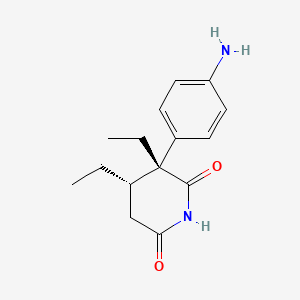
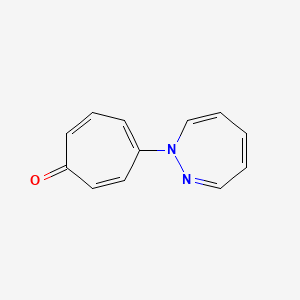
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-3-ol](/img/structure/B14310320.png)

